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Compound of Interest

Compound Name: Omipalisib

Cat. No.: B1684000 Get Quote

Welcome to the technical support center for Omipalisib (also known as GSK2126458), a

potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of

rapamycin (mTOR). This resource is designed for researchers, scientists, and drug

development professionals to provide guidance on the refinement of Omipalisib delivery

methods for targeted therapy and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Omipalisib?

A1: Omipalisib is a highly selective and potent ATP-competitive inhibitor of all Class I PI3K

isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes (mTORC1 and

mTORC2).[1][2] By inhibiting these key nodes in the PI3K/AKT/mTOR signaling pathway,

Omipalisib can block critical cellular processes in cancer cells, including proliferation, survival,

and metabolism.[3] This dual inhibition prevents the feedback activation of AKT that can occur

with mTORC1-only inhibitors.[4]

Q2: What are the main challenges associated with the delivery of Omipalisib and other kinase

inhibitors?

A2: Like many small molecule kinase inhibitors, Omipalisib faces challenges related to low

aqueous solubility.[1] This can lead to poor oral bioavailability, high variability in absorption, and

potential food effects.[5] Additionally, on-target toxicities, such as hyperglycemia and diarrhea,

are common with PI3K/mTOR inhibitors and can limit the achievable therapeutic dose.[6][7][8]
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Q3: What are some refined delivery methods being explored for targeted therapy with

PI3K/mTOR inhibitors?

A3: To enhance targeted delivery, improve solubility, and reduce off-target toxicity, researchers

are exploring various nanoparticle- and liposome-based formulations for dual PI3K/mTOR

inhibitors. For instance, the inhibitor BEZ235 has been encapsulated in polyethylene glycol-

poly (lactic-co-glycolic acid) (PLGA-PEG) nanoparticles, which have shown good drug loading

and the potential for targeted delivery to cancer cells.[3][9] Antibody-conjugated nanoparticles

are also being investigated to further improve tumor-specific targeting.[3][9] Liposomal

formulations of mTOR inhibitors have been used in combination therapies to enhance efficacy.

[10][11]

Q4: What are the known on-target side effects of Omipalisib in preclinical and clinical studies?

A4: Common on-target side effects observed with Omipalisib and other PI3K/mTOR inhibitors

include hyperglycemia, diarrhea, and skin rash.[3][6][8] The hyperglycemia is a direct result of

inhibiting the PI3K pathway, which is involved in insulin signaling and glucose metabolism.[2][6]

In animal studies, transient hyperglycemia and hypertension have been noted.[7]
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Issue Possible Cause(s) Troubleshooting Steps

Compound Precipitation in

Culture Media

Low aqueous solubility of

Omipalisib.

Ensure the final DMSO

concentration in the media is

low (typically <0.5%). Prepare

fresh stock solutions in high-

quality, anhydrous DMSO.

Consider using a formulation

with solubilizing agents like

PEG300 and Tween-80 for

certain applications, though

this is more common for in vivo

studies.

Inconsistent IC50 Values

Variability in cell seeding

density. Different passage

numbers of cells. Inconsistent

incubation times. Assay format

and detection method. ATP

concentration in kinase

assays.

Standardize cell seeding

protocols and use cells within

a consistent passage range.

Ensure precise incubation

times. Use a consistent and

validated assay format. For in

vitro kinase assays, the ATP

concentration should be at or

near the Km for the enzyme to

obtain comparable IC50

values.[12]

Low Inhibitory Potency

Inactive compound. Degraded

stock solution. Kinase

autophosphorylation.

Verify the purity and activity of

the Omipalisib batch. Store

stock solutions in small

aliquots at -80°C to avoid

repeated freeze-thaw cycles.

[13] Be aware that kinase

autophosphorylation can affect

inhibitor binding and should be

considered in the experimental

design.[12]
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Issue Possible Cause(s) Troubleshooting Steps

Poor Oral Bioavailability/High

Variability

Low solubility and poor

absorption.

Prepare a suitable formulation.

A common formulation for

preclinical studies is 10%

DMSO, 40% PEG300, 5%

Tween-80, and 45% saline.[3]

Another option is suspension

in corn oil.[3] For some kinase

inhibitors, creating lipophilic

salts has been shown to

enhance solubility in lipid-

based formulations.[5]

Animal Weight Loss and

Diarrhea

On-target toxicity of

PI3K/mTOR inhibition in the

gastrointestinal tract.

Monitor animal weight daily. If

significant weight loss or

diarrhea occurs, consider dose

reduction or less frequent

dosing. Provide supportive

care as per institutional

guidelines. For low-grade

diarrhea, anti-motility agents

may be considered.[7]

Hyperglycemia in Animal

Models

On-target inhibition of the

insulin signaling pathway.

Monitor blood glucose levels

regularly.[6] In preclinical

models, co-administration of

SGLT2 inhibitors has been

shown to mitigate PI3K

inhibitor-induced

hyperglycemia.[6] Metformin is

also a first-line treatment for

managing this side effect.[2] It

is generally recommended to

avoid insulin as it can

reactivate the PI3K pathway.

[14]
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Tumor Growth Inhibition is Not

Observed

Insufficient drug exposure.

Tumor model is not dependent

on the PI3K/mTOR pathway.

Acquired resistance.

Verify the formulation and

dosing accuracy. Ensure the

dose is sufficient to achieve

target engagement, which can

be assessed by

pharmacodynamic markers like

p-AKT levels in tumors or

surrogate tissues.[4] Select

tumor models with known PI3K

pathway alterations (e.g.,

PIK3CA mutations or PTEN

loss). Be aware of potential

resistance mechanisms, such

as activation of parallel

signaling pathways.

Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Omipalisib

Target Ki (nM) Cell Line IC50 (nM)

p110α 0.019 T47D (Breast Cancer) 3

p110β 0.13
BT474 (Breast

Cancer)
2.4

p110δ 0.024
PC3 (Prostate

Cancer)
307

p110γ 0.06
MCF7 (Breast

Cancer)
255

mTORC1 0.18 - -

mTORC2 0.3 - -

Data compiled from

multiple sources.[2]

[15][16]
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Table 2: In Vivo Efficacy of Omipalisib in Xenograft
Models

Tumor Model Dose and Schedule
Tumor Growth

Inhibition

Pharmacodynamic

Effect

BT474 (Breast

Cancer)
300 µg/kg, oral

Dose-dependent

tumor growth

inhibition

Dose-dependent

reduction in pAkt-

S473 levels

ESCC (Esophageal

Squamous Cell

Carcinoma)

1, 2, and 3 mg/kg, for

4 weeks

Significant delay in

tumor growth at all

doses

-

Data compiled from

multiple sources.[2]

[15][17]

Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay

Cell Culture: Culture cancer cell lines (e.g., BT474, T47D) in RPMI-1640 medium

supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.

Cell Seeding: Harvest cells and plate them in 384-well plates at a density of 1,000 cells/well

in 48 µL of culture medium. Incubate overnight.

Compound Preparation: Prepare a stock solution of Omipalisib in DMSO (e.g., 10 mM).

Perform serial dilutions in culture medium to achieve the desired final concentrations. The

final DMSO concentration should not exceed 0.5%.

Treatment: Add 2 µL of the diluted Omipalisib solutions to the cell plates. Include a vehicle

control (DMSO) and a no-cell background control.

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. Shake

the plates for 2 minutes and incubate at room temperature for 30 minutes.
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Data Analysis: Read the chemiluminescent signal using a plate reader. Subtract the

background, normalize the data to the vehicle control, and plot the dose-response curve to

determine the IC50 value.[15]

Protocol 2: In Vivo Xenograft Study
Animal Model: Use immunocompromised mice (e.g., nude mice) for tumor implantation.

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6

BT474 cells) into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified

volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

Formulation Preparation: Prepare the Omipalisib formulation for oral gavage. A common

formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare

fresh daily.[3]

Dosing: Administer Omipalisib or the vehicle control orally once daily at the desired dose

(e.g., 1-3 mg/kg).

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any

signs of toxicity.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., Western blot for pharmacodynamic markers like p-

AKT).

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth

inhibition.
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Caption: PI3K/AKT/mTOR signaling pathway with Omipalisib inhibition points.
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Caption: General experimental workflow for in vitro and in vivo studies with Omipalisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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